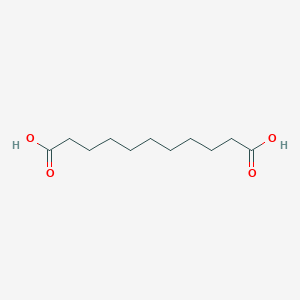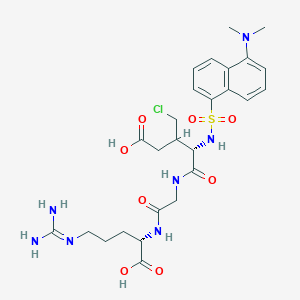
Degrck
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Degrck, also known as Degradopeptidase, is a type of enzyme that plays an important role in the degradation of peptides. It is found in various organisms, including bacteria, fungi, and mammals. The enzyme has been the focus of scientific research due to its potential applications in the field of biotechnology.
Mecanismo De Acción
Degrck cleaves peptide bonds between amino acids in a specific sequence, known as the N-terminal side of the peptide bond. The enzyme recognizes the amino acid sequence of the peptide and hydrolyzes the peptide bond, releasing the amino acid at the N-terminal end of the peptide.
Efectos Bioquímicos Y Fisiológicos
Degrck has various biochemical and physiological effects, including the degradation of peptides in the digestive system and the regulation of peptide signaling pathways. The enzyme is involved in the breakdown of dietary proteins in the small intestine, releasing amino acids for absorption into the bloodstream. It also plays a role in the regulation of peptide hormones, such as insulin and glucagon, which are involved in the control of blood sugar levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Degrck has several advantages for lab experiments, including its high specificity and efficiency in peptide cleavage. It can be used to study the structure and function of peptides, as well as to modify peptides for therapeutic purposes. However, the enzyme has some limitations, including its sensitivity to pH and temperature, which can affect its activity. It is also limited in its ability to cleave certain peptide bonds, depending on the amino acid sequence.
Direcciones Futuras
There are several future directions for research on degrck, including the development of more efficient and stable variants of the enzyme. Protein engineering techniques can be used to modify the enzyme's amino acid sequence to improve its properties, such as stability and activity. Additionally, degrck can be used in the development of new peptide-based drugs, which have the potential to treat a variety of diseases, including cancer and diabetes. Further research is needed to explore the full potential of degrck in biotechnology and medicine.
In conclusion, degrck is an important enzyme that plays a crucial role in the degradation of peptides. It has various applications in scientific research, including the study of peptide degradation and the development of peptide-based drugs. The enzyme's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research highlight its potential for biotechnology and medicine.
Métodos De Síntesis
Degrck can be synthesized through various methods, including recombinant DNA technology and protein engineering. Recombinant DNA technology involves the insertion of the gene that codes for degrck into a host organism, such as bacteria or yeast. The host organism is then grown in a culture medium, and the enzyme is extracted and purified. Protein engineering involves the modification of the enzyme's amino acid sequence to improve its properties, such as stability and activity.
Aplicaciones Científicas De Investigación
Degrck has various applications in scientific research, including the study of peptide degradation and the development of peptide-based drugs. The enzyme can be used to cleave specific peptide bonds, allowing researchers to study the structure and function of peptides. It can also be used to modify peptides for therapeutic purposes, such as improving their stability and bioavailability.
Propiedades
Número CAS |
119206-61-0 |
|---|---|
Nombre del producto |
Degrck |
Fórmula molecular |
C26H36ClN7O8S |
Peso molecular |
642.1 g/mol |
Nombre IUPAC |
(4S)-5-[[2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-2-oxoethyl]amino]-3-(chloromethyl)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H36ClN7O8S/c1-34(2)19-9-3-7-17-16(19)6-4-10-20(17)43(41,42)33-23(15(13-27)12-22(36)37)24(38)31-14-21(35)32-18(25(39)40)8-5-11-30-26(28)29/h3-4,6-7,9-10,15,18,23,33H,5,8,11-14H2,1-2H3,(H,31,38)(H,32,35)(H,36,37)(H,39,40)(H4,28,29,30)/t15?,18-,23-/m0/s1 |
Clave InChI |
UVKLGXYYCWVGIK-UEHPTQOCSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](C(CC(=O)O)CCl)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Sinónimos |
dansyl-Glu-Gly-Arg-chloromethyl ester dansylglutamyl-glycyl-arginyl chloromethyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





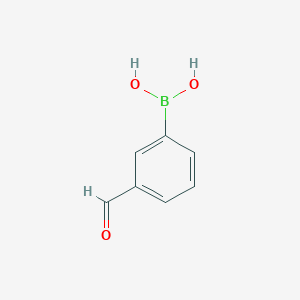
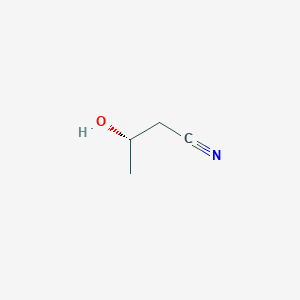
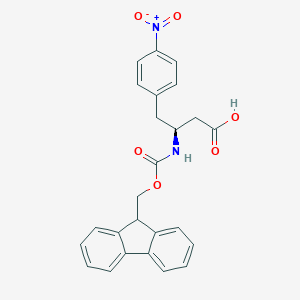
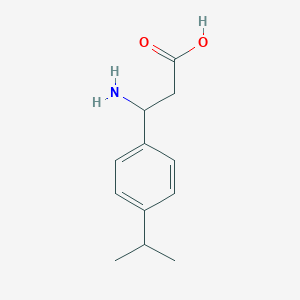
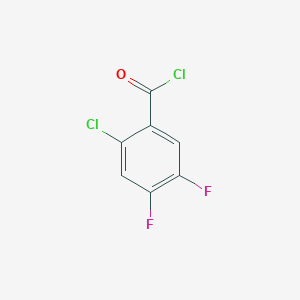
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
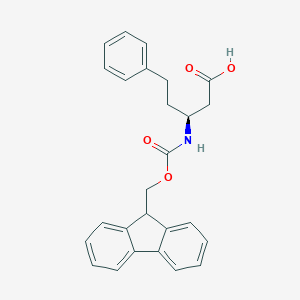
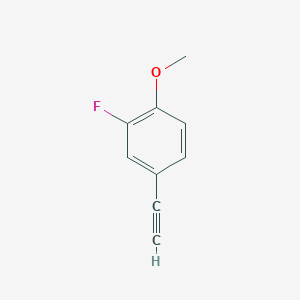
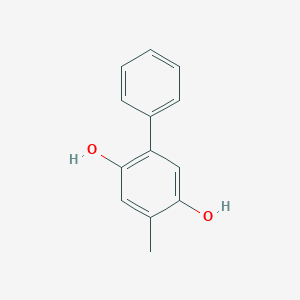
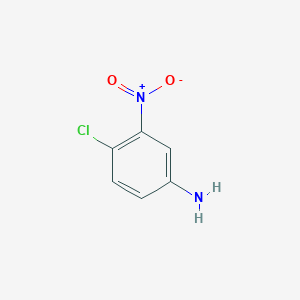
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
